2,6-Dimethoxy-3-pyridinol
CAS No.: 885963-28-0
Cat. No.: VC2911348
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885963-28-0 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 2,6-dimethoxypyridin-3-ol |
| Standard InChI | InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3 |
| Standard InChI Key | LUPAAWVWFNJEAU-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(C=C1)O)OC |
| Canonical SMILES | COC1=NC(=C(C=C1)O)OC |
Introduction
Chemical Structure and Properties
2,6-Dimethoxy-3-pyridinol is a heterocyclic organic compound with the molecular formula C₇H₉NO₃. The structure features a pyridine ring with two methoxy (-OCH₃) substituents at positions 2 and 6, and a hydroxyl (-OH) group at position 3. This arrangement of functional groups contributes to its unique chemical behavior and potential applications in various fields.
Physical and Chemical Properties
The compound possesses several notable physicochemical properties that define its behavior in various experimental and application contexts. The table below summarizes the key properties of 2,6-Dimethoxy-3-pyridinol:
| Property | Value |
|---|---|
| CAS Number | 885963-28-0 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.151 g/mol |
| Exact Mass | 155.058 g/mol |
| Polar Surface Area (PSA) | 51.580 |
| LogP | 0.80440 |
| Synonyms | 3-hydroxy-2,6-dimethoxypyridine, 2,6-dimethoxy-pyridin-3-ol |
The LogP value of 0.80440 indicates that this compound has moderate lipophilicity, suggesting it possesses a balance between hydrophilic and hydrophobic properties. This characteristic potentially affects its solubility in different solvents, membrane permeability, and biological interactions if used in relevant research contexts .
The polar surface area (PSA) value of 51.580 provides insight into the compound's potential for hydrogen bonding and other polar interactions. This moderate PSA suggests the compound has reasonable capacity for such interactions, which could be significant for its chemical reactivity and potential binding properties in research applications .
Structural Characteristics
Functional Group Analysis
The structure of 2,6-Dimethoxy-3-pyridinol features three key functional groups that define its chemical behavior:
-
Pyridine Ring: The heterocyclic aromatic ring with nitrogen at position 1 serves as the core structure, providing basic properties due to the nitrogen atom's lone pair of electrons.
-
Methoxy Groups: Two methoxy (-OCH₃) groups at positions 2 and 6 contribute to the electron density of the ring through resonance effects. These groups also influence the compound's polarity and hydrogen bonding capabilities.
-
Hydroxyl Group: The hydroxyl (-OH) group at position 3 is capable of hydrogen bonding and can participate in various chemical reactions, including oxidation and esterification. This group significantly contributes to the compound's reactivity and potential biological interactions.
The arrangement of these functional groups around the pyridine ring creates a unique electronic environment that influences the compound's chemical behavior, including its acid-base properties, reactivity, and interaction with other molecules .
Structural Comparisons
While the specific compound 2,6-Dimethoxy-3-pyridinol has its unique characteristics, it belongs to a broader family of substituted pyridines. The positioning of the hydroxyl group at position 3, flanked by methoxy groups at positions 2 and 6, creates a distinctive electronic distribution that differentiates it from other pyridine derivatives.
Synthesis Approaches
Synthetic Considerations
Several factors would likely need consideration when synthesizing 2,6-Dimethoxy-3-pyridinol:
-
Regioselectivity: Ensuring that functional groups are introduced at the correct positions on the pyridine ring.
-
Protecting Group Strategies: The hydroxyl group might require protection during certain synthetic steps to prevent unwanted side reactions.
-
Reaction Conditions: Optimizing temperature, solvent, and catalyst systems to maximize yield and minimize side products.
-
Purification: Developing effective methods for isolating the pure compound from reaction mixtures.
Future Research Directions
Areas for Investigation
Several aspects of 2,6-Dimethoxy-3-pyridinol warrant further investigation:
-
Detailed Characterization: Comprehensive spectroscopic and crystallographic studies to fully understand its structural properties.
-
Reaction Chemistry: Systematic exploration of its reactivity patterns, particularly focusing on the hydroxyl group and the pyridine nitrogen.
-
Comparative Studies: Investigations comparing its properties with structurally similar compounds to establish structure-property relationships.
-
Potential Applications: Exploration of specific applications in fields such as materials science, catalysis, or as synthetic building blocks.
Methodological Approaches
Future research might benefit from employing:
-
Computational Studies: Molecular modeling and density functional theory calculations to predict properties and reactivity.
-
Comprehensive Spectroscopic Analysis: Detailed NMR, IR, UV-Vis, and other spectroscopic techniques to fully characterize the compound.
-
Systematic Derivative Synthesis: Creating a series of derivatives with varying substituents to establish structure-property relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume